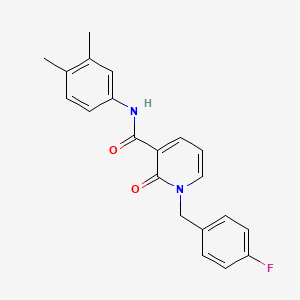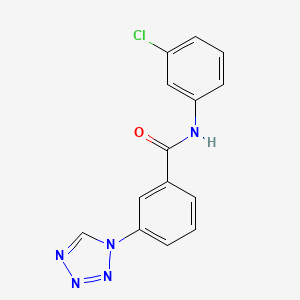
2-(1H-pyrazol-1-yl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1H-pyrazol-1-yl)cyclobutan-1-ol” is a chemical compound with the molecular formula C7H10N2O. It is related to other compounds such as “3-amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride” and “(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride” which have been studied for their properties .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which are related to “this compound”, has been demonstrated via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study described a Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C7H10N2O.2ClH/c8-5-4-6(11)7(5)10-3-1-2-9-10;;/h1-3,5-7,11H,4,8H2;2*1H . Chemical Reactions Analysis
A Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .Applications De Recherche Scientifique
Synthesis and Characterization
Research on synthetic cannabinoids has led to the identification and structural elucidation of compounds with a pyrazole core, highlighting the importance of these structures in the design of new pharmacological agents. The detailed structural characterization using techniques such as NMR and MS supports the development of targeted analytical methods for these compounds (Girreser, Rösner, & Vasilev, 2016).
The development of new synthetic methodologies enables the creation of complex molecules. For instance, the synthesis of pyrazole derivatives through a 3+2 annulation method demonstrates the versatility of pyrazole scaffolds in organic synthesis and their potential in generating diverse molecular architectures (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).
Medicinal Chemistry Applications
- The investigation of Schiff base ligands containing cyclobutane and their complexes with metals like Co(II), Cu(II), Ni(II), and Zn(II) reveals their antimicrobial activity. This underscores the potential of cyclobutane derivatives in developing new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).
Organic Synthesis and Catalysis
- The synthesis of pyrazolo[1,2-a]pyrazolones and 2-acylindoles through Rh(III)-catalyzed tunable redox-neutral coupling demonstrates the utility of pyrazole derivatives in catalysis and organic synthesis, highlighting their role in constructing complex molecular frameworks with potential applications in medicinal chemistry and material science (Xu, Shen, Zhang, & Fan, 2020).
Materials Science
- Iridium complexes with tetrazolate ligands exhibit a wide range of emission properties based on the nature of the ancillary ligand, showcasing the role of pyrazole derivatives in the design of luminescent materials for applications such as organic light-emitting devices (OLEDs) and biological labeling (Stagni, Colella, Palazzi, Valenti, Zacchini, Paolucci, Marcaccio, Albuquerque, & De Cola, 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
2-pyrazol-1-ylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-3-2-6(7)9-5-1-4-8-9/h1,4-7,10H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGZXGUYMVHCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

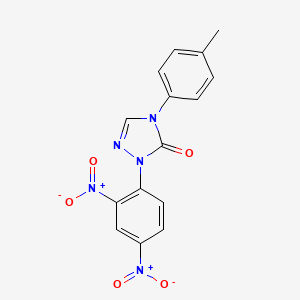
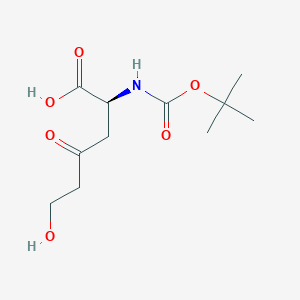
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2836964.png)

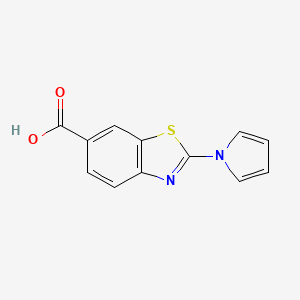



![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2836970.png)
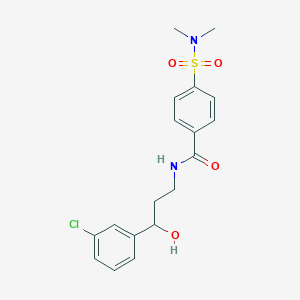

![N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide](/img/structure/B2836973.png)
